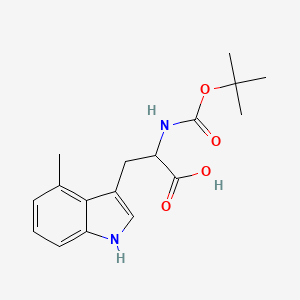
Boc-4-甲基-DL-色氨酸
描述
Boc-4-methyl-DL-tryptophan is a chemical compound with the molecular formula C17H22N2O4 . It has a molecular weight of 318.37 and is a white to pale white solid . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-4-methyltryptophan .
Molecular Structure Analysis
The InChI code for Boc-4-methyl-DL-tryptophan is 1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
Boc-4-methyl-DL-tryptophan has a predicted boiling point of 544.19°C at 760 mmHg . It has a predicted density of 1.24 g/cm³ and a predicted refractive index of n20D 1.60 .科学研究应用
5-羟色胺系统研究
Boc-4-甲基-DL-色氨酸,色氨酸的类似物,在大脑5-羟色胺系统研究中发挥着重要作用。色氨酸是5-羟色胺的前体,在大脑中是一种关键的神经递质。研究表明,α-甲基-L-色氨酸(α-MTrp),一种类似的化合物,对于测量大脑5-羟色胺合成速率至关重要。这种方法基于α-MTrp的单向摄取及其转化为5-羟色胺,这是一种有效的方法,用于确定大脑5-羟色胺合成速率。这种方法可以与实验动物的放射自显影测量和人类的正电子发射断层扫描相结合应用,促进对健康和神经精神障碍背景下的5-羟色胺合成控制及其受药物影响的研究(Diksic & Young, 2001)。
色氨酸代谢与免疫系统
通过酮喹啉途径代谢色氨酸对免疫系统和潜在的神经保护具有影响。酮喹啉途径代谢产物既具有神经毒性又具有神经保护作用,影响各种神经疾病。这一途径为平衡兴奋毒素和增强神经保护剂的药物作用提供了新的靶点,表明通过改变酮喹啉途径具有治疗潜力,有助于受益于神经疾病患者的患者(Vámos et al., 2009)。
肠道菌群来源的色氨酸代谢产物
关于肠道菌群来源的色氨酸代谢产物,如吲哚色氨酸代谢产物,揭示了它们的抗炎和有益代谢效应。这些代谢产物通过从膳食氨基酸,特别是色氨酸中产生有益产物,有助于肠道菌群的健康益处。这一见解突显了饮食、肠道菌群和宿主健康之间错综复杂的关系,强调了色氨酸代谢产物在管理糖尿病、代谢性疾病和炎症性肠病中的重要性(Galligan, 2018)。
畜禽免疫中的色氨酸
色氨酸及其代谢产物在畜禽免疫功能中的作用展示了该氨基酸对免疫反应的调节能力。色氨酸代谢产物参与调节免疫耐受过程,突显了其在改善动物健康和生产力方面的潜力。这一研究领域暗示了色氨酸补充在农业实践中的有益应用,以增强畜禽的免疫力(Bai et al., 2016)。
安全和危害
Boc-4-methyl-DL-tryptophan is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Boc-4-methyl-DL-tryptophan is a derivative of tryptophan . It primarily targets the ATB0,±specific glycine uptake system . This system plays a crucial role in the regulation of glycine levels in the body, which is an important neurotransmitter in the central nervous system.
Mode of Action
Boc-4-methyl-DL-tryptophan acts as an inhibitor of the ATB0,±specific glycine uptake system . By binding to this system, it prevents the uptake of glycine, thereby increasing the concentration of glycine in the synaptic cleft and enhancing its neurotransmitter activity.
Biochemical Pathways
The primary biochemical pathway affected by Boc-4-methyl-DL-tryptophan is the glycine neurotransmission pathway . By inhibiting the uptake of glycine, it disrupts the normal functioning of this pathway, leading to increased levels of glycine in the synaptic cleft and enhanced neurotransmission.
Pharmacokinetics
It is known that the compound has a molecular weight of 31837 , which suggests that it may have good bioavailability due to its relatively small size. It is also known to be stable at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the ATB0,±specific glycine uptake system by Boc-4-methyl-DL-tryptophan leads to increased levels of glycine in the synaptic cleft . This can enhance the neurotransmitter activity of glycine, potentially leading to changes in neural signaling and function.
生化分析
Biochemical Properties
Boc-4-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tryptophan hydroxylase, which is involved in the hydroxylation of tryptophan to form 5-hydroxytryptophan. Boc-4-methyl-DL-tryptophan can act as a substrate or inhibitor in these reactions, depending on the specific conditions and concentrations used. Additionally, it may interact with indoleamine-2,3-dioxygenase, an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan degradation .
Cellular Effects
Boc-4-methyl-DL-tryptophan has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Boc-4-methyl-DL-tryptophan may modulate the activity of the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses . By influencing this receptor, Boc-4-methyl-DL-tryptophan can alter the expression of target genes and impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Boc-4-methyl-DL-tryptophan involves its interactions with various biomolecules. At the molecular level, Boc-4-methyl-DL-tryptophan can bind to enzymes such as tryptophan hydroxylase and indoleamine-2,3-dioxygenase, either as a substrate or inhibitor . These binding interactions can lead to changes in enzyme activity, resulting in altered levels of downstream metabolites. Additionally, Boc-4-methyl-DL-tryptophan may influence gene expression by modulating the activity of transcription factors such as the aryl hydrocarbon receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-4-methyl-DL-tryptophan can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Boc-4-methyl-DL-tryptophan is generally stable at room temperature but may degrade over extended periods or under harsh conditions . Long-term studies have shown that Boc-4-methyl-DL-tryptophan can have sustained effects on cellular function, particularly in in vitro experiments where it is used to modulate enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of Boc-4-methyl-DL-tryptophan in animal models vary with different dosages. At low doses, Boc-4-methyl-DL-tryptophan may act as a mild modulator of enzyme activity and gene expression, with minimal adverse effects . At higher doses, Boc-4-methyl-DL-tryptophan can exhibit toxic effects, including disruptions in cellular metabolism and immune responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without causing significant toxicity .
Metabolic Pathways
Boc-4-methyl-DL-tryptophan is involved in several metabolic pathways, including the kynurenine pathway and the serotonin pathway. In the kynurenine pathway, Boc-4-methyl-DL-tryptophan can be metabolized by indoleamine-2,3-dioxygenase to form kynurenine and other downstream metabolites . This pathway plays a crucial role in regulating immune responses and maintaining cellular homeostasis. Additionally, Boc-4-methyl-DL-tryptophan may be involved in the serotonin pathway, where it can be converted to 5-hydroxytryptophan by tryptophan hydroxylase .
Transport and Distribution
Within cells and tissues, Boc-4-methyl-DL-tryptophan is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The distribution of Boc-4-methyl-DL-tryptophan can be influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules. In some cases, Boc-4-methyl-DL-tryptophan may accumulate in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of Boc-4-methyl-DL-tryptophan is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Boc-4-methyl-DL-tryptophan may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWGAIHROWITPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


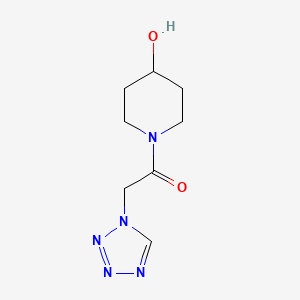
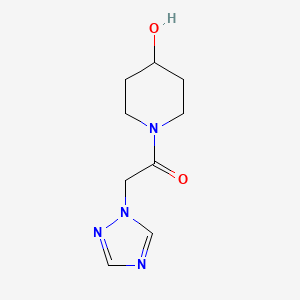
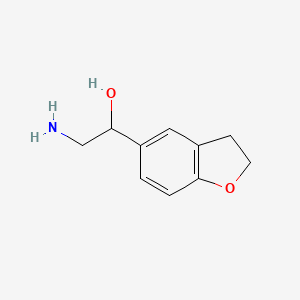
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
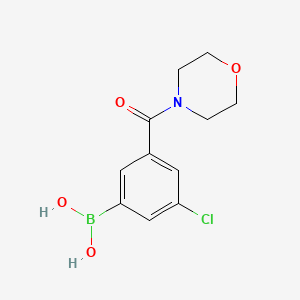
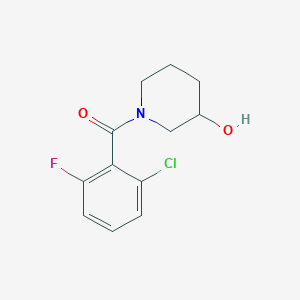
![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
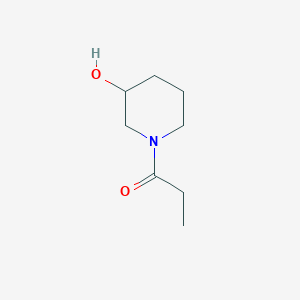
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
